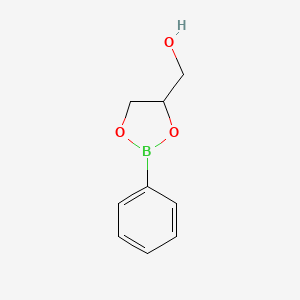
1,3,2-Dioxaborolane-4-methanol, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is an organic compound that belongs to the class of boronic esters. It is characterized by a boron atom bonded to two oxygen atoms and a phenyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction typically proceeds as follows:
Reactants: Phenylboronic acid and ethylene glycol.
Catalyst: Acidic catalyst such as hydrochloric acid.
Conditions: The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours.
Product Isolation: The product is isolated by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions allows for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: Reduction reactions can convert it into phenylborane derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Phenylborane derivatives.
Substitution: Various substituted boronic esters.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is employed in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane-4-methanol, 2-phenyl- involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved include:
Coordination with nucleophiles: The boron atom forms complexes with nucleophiles, enhancing reactivity.
Catalytic activity: The compound can act as a catalyst in various organic reactions, promoting bond formation and transformation.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Phenyl-1,3,2-dioxaborolane: Lacks the hydroxymethyl group, making it less reactive in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group, offering different reactivity and applications.
Uniqueness
1,3,2-Dioxaborolane-4-methanol, 2-phenyl- is unique due to its hydroxymethyl group, which enhances its reactivity and versatility in organic synthesis. This functional group allows for additional modifications and applications compared to similar compounds.
Propiedades
Número CAS |
2412-76-2 |
|---|---|
Fórmula molecular |
C9H11BO3 |
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
(2-phenyl-1,3,2-dioxaborolan-4-yl)methanol |
InChI |
InChI=1S/C9H11BO3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clave InChI |
GTHZAVRUTOZFOV-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


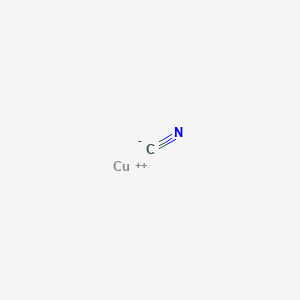
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
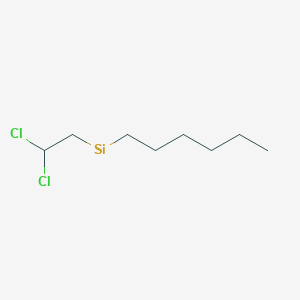
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
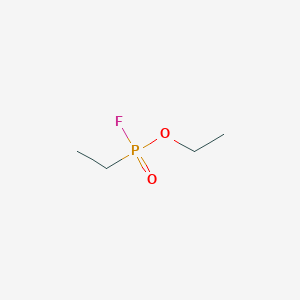
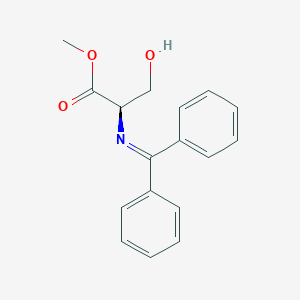
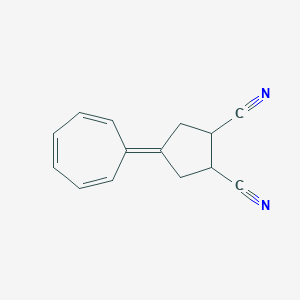

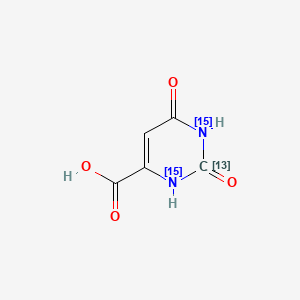
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
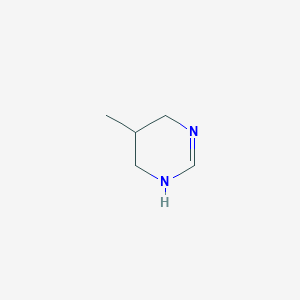
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
